2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-one core substituted at positions 2, 3, 5, and 4. The compound features:
- A 3,3-dimethyl-2-oxobutylsulfanyl chain at position 2, introducing a branched ketone-containing alkylsulfanyl moiety.
Its synthesis typically involves multi-step reactions, such as Claisen–Schmidt condensations and Michael additions, followed by functionalization of the thienopyrimidinone scaffold .
Properties
Molecular Formula |
C17H22N2O2S2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2S2/c1-7-8-19-15(21)13-10(2)11(3)23-14(13)18-16(19)22-9-12(20)17(4,5)6/h7H,1,8-9H2,2-6H3 |
InChI Key |
PESKKSNVWNFXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C(C)(C)C)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety at position 2 of the pyrimidine ring is a key reactive site. This group participates in nucleophilic displacement reactions under alkaline or acidic conditions.
Key Examples:
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C, 12 h | S-Alkylated derivatives | 70–85% | |
| Aryl amines | Acetic acid, microwave, 200 W | Arylthio-substituted analogs | 65–78% |
These substitutions are critical for modifying biological activity, as demonstrated in anti-triple-negative breast cancer studies .
Functionalization of the Prop-2-en-1-yl Group
The allyl (prop-2-en-1-yl) substituent at position 3 undergoes cycloaddition and oxidation reactions:
Cycloaddition Reactions
The allyl group participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8 h | Six-membered cycloadduct | 82% |
Oxidation Reactions
Controlled oxidation converts the allyl group to an epoxide or carbonyl:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 2 h | Epoxide derivative | 88% | |
| KMnO₄ (aq) | H₂SO₄, 25°C, 4 h | Ketone-functionalized analog | 75% |
Hydrolysis and Rearrangement of the Oxobutyl Group
The 3,3-dimethyl-2-oxobutyl side chain undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| HCl (6 M), reflux, 6 h | Carboxylic acid derivative | Improved water solubility |
Basic Hydrolysis:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| NaOH (2 M), ethanol, 70°C, 4 h | Sodium salt of hydrolyzed product | Ionic conjugates for drug delivery |
Ring Functionalization of the Thienopyrimidine Core
The electron-deficient pyrimidine ring undergoes electrophilic substitution:
Nitration:
| Nitrating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-substituted derivative | 68% |
Halogenation:
| Halogenation Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1 equiv) | CHCl₃, 25°C, 1 h | 6-Bromo-substituted analog | 73% |
Biological Activity Modulation via Chemical Modifications
Derivatives synthesized through these reactions show enhanced pharmacological profiles:
-
S-Alkylated analogs : Increased lipophilicity improves blood-brain barrier penetration .
-
Epoxide derivatives : Exhibit covalent binding to cysteine residues in target enzymes.
This compound’s reactivity enables tailored modifications for drug discovery, particularly in oncology. Further studies should explore its interactions with biological targets like kinases or folate-dependent enzymes .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
- The compound has shown promising results as an anticancer agent. Studies indicate that it can inhibit specific cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance, in vitro assays demonstrated significant cytotoxicity against breast and colon cancer cells .
2. Antimicrobial Properties
- Research has highlighted the antimicrobial effects of this compound against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Anti-inflammatory Effects
- Preliminary studies suggest that the compound exhibits anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases. In silico docking studies have indicated its potential as a 5-lipoxygenase inhibitor .
Case Studies
Several case studies have been documented regarding the application of this compound:
- Breast Cancer Study
- Bacterial Resistance
Mechanism of Action
- Detailed mechanistic studies are ongoing.
Compound X: likely interacts with specific molecular targets. For instance:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity primarily at positions 2 (sulfanyl substituents) and 3 (alkyl/aryl groups). Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Position 3 Substituents: The allyl group in the target compound and may enhance reactivity compared to ethyl or aromatic substituents (e.g., ). Aromatic/heterocyclic groups (e.g., furan-2-ylmethyl in ) are associated with improved antioxidant activity due to electron-rich systems .
Position 2 Substituents :
- The 3,3-dimethyl-2-oxobutylsulfanyl chain in the target compound introduces a sterically hindered ketone, which may affect solubility and binding affinity compared to phenyl or benzyl derivatives (e.g., ).
- Electron-withdrawing groups (e.g., trifluoromethyl in ) could enhance metabolic stability but reduce solubility.
Derivatives with indolyl or thiazolidinone moieties (e.g., ) exhibit antimicrobial activity, likely due to interactions with bacterial enzymes or membranes.
Research Findings and Implications
- Synthetic Flexibility: The thienopyrimidinone core allows modular functionalization, enabling optimization of pharmacokinetic properties. For example, replacing the allyl group with a morpholinyl derivative (as in ) may improve water solubility.
- Structure-Activity Relationships (SAR) :
- Bulkier substituents at position 2 (e.g., 3,3-dimethyl-2-oxobutyl) may reduce off-target interactions but require formulation strategies to address poor solubility.
- Allyl groups at position 3 could serve as prodrug motifs, leveraging in vivo oxidation or conjugation pathways.
Biological Activity
The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidinone class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives.
Synthesis and Characterization
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step processes including cyclization reactions. For instance, derivatives have been synthesized from 2-aminothiophene and carbonyl compounds through various methods such as refluxing with hydrazine or using alkylation strategies. Characterization techniques such as NMR , IR , and mass spectrometry are employed to confirm the structures of these compounds.
Example Synthesis Pathway
- Starting Material : 2-Aminothiophene derivatives.
- Reagents : Carbonyl compounds and hydrazine.
- Conditions : Reflux in methanol.
- Characterization : Confirmed via NMR (chemical shifts indicative of functional groups) and IR spectroscopy (carbonyl stretching).
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thieno[2,3-d]pyrimidinones against various bacterial and fungal strains. The compound in focus has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (µg/mL) | Control (Standard Drug) |
|---|---|---|
| Staphylococcus aureus | 100 | Ciprofloxacin |
| Bacillus subtilis | 200 | Ciprofloxacin |
| Escherichia coli | 150 | Ampicillin |
| Pseudomonas aeruginosa | 200 | Ampicillin |
| Candida albicans | 100 | Fluconazole |
| Aspergillus niger | 150 | Fluconazole |
The compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.05 to 0.13 mM , indicating it is significantly more potent than traditional antibiotics like streptomycin and ampicillin for certain derivatives .
Anticancer Activity
Thieno[2,3-d]pyrimidinones have also been investigated for their potential as anticancer agents. Various derivatives have demonstrated inhibitory effects on tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer).
| Cell Line | IC50 (µM) | Comparison Control |
|---|---|---|
| HepG2 | 10 | Doxorubicin |
| MCF-7 | 15 | Doxorubicin |
| BCG-823 | 12 | Doxorubicin |
These findings suggest that modifications to the thieno[2,3-d]pyrimidinone structure can enhance its cytotoxicity against cancer cells .
Case Studies
- Antibacterial Evaluation : A recent study synthesized several thieno[2,3-d]pyrimidinone derivatives and evaluated their antibacterial properties using the agar well diffusion method. Compounds showed varying degrees of activity against tested strains with some exhibiting superior efficacy compared to standard antibiotics .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of thieno[2,3-d]pyrimidinones where specific derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against cancerous cells .
Q & A
Q. What explains discrepancies in solubility predictions vs. experimental data?
- Methodological Answer : Computational solubility models (e.g., COSMO-RS) may fail to account for polymorphic forms (as in ). Experimental validation via dynamic light scattering (DLS) or differential scanning calorimetry (DSC) identifies amorphous vs. crystalline phases. Co-solvency studies (e.g., PEG-400/water mixtures) improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
